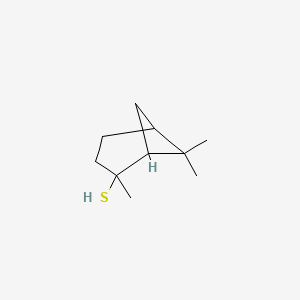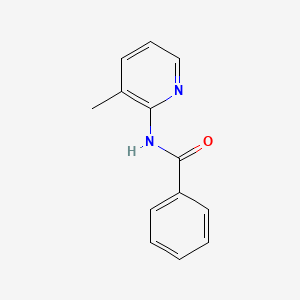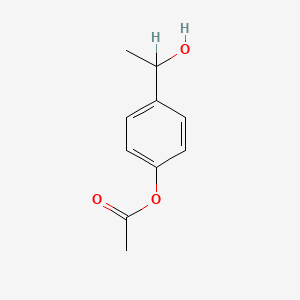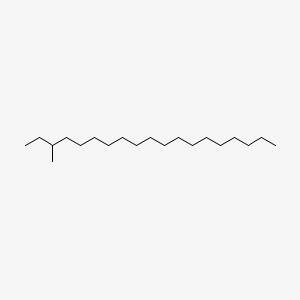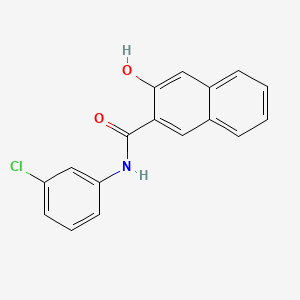
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE is a chemical compound with the molecular formula C17H12ClNO2. It is also known by other names such as 2-Naphthalenecarboxamide, N-(3-chlorophenyl)-3-hydroxy- and 3-Hydroxy-2-naphthalenecarboxylic acid (3-chlorophenyl)-amide . This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxyl group, and a chlorinated aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE typically involves the reaction of 3-hydroxy-2-naphthoic acid with m-chloroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Condensation Reaction: The carboxylic acid group of 3-hydroxy-2-naphthoic acid reacts with the amine group of m-chloroaniline to form an amide bond.
Catalysts and Solvents: The reaction may require the use of catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE has several applications in scientific research:
作用機序
The mechanism of action of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-naphthoic acid: Similar structure but lacks the chlorinated aniline moiety.
3-Hydroxy-2-naphthoic acid: Similar structure but lacks the chlorinated aniline moiety.
m-Chloroaniline: Contains the chlorinated aniline moiety but lacks the naphthalene ring.
Uniqueness
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE is unique due to the presence of both the hydroxyl group on the naphthalene ring and the chlorinated aniline moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
特性
CAS番号 |
5442-40-0 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
InChIキー |
CUTAMZZNECWJOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |
| 5442-40-0 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


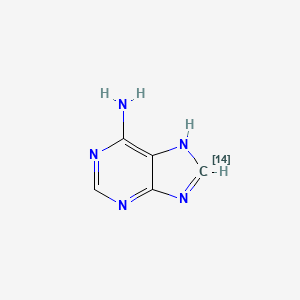
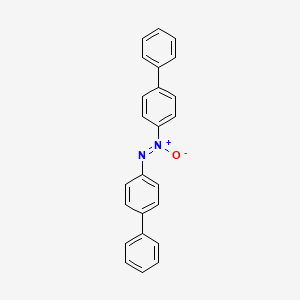

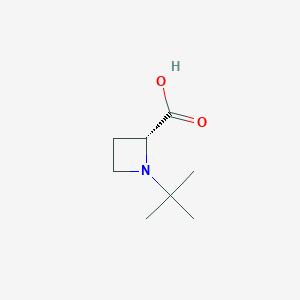
![6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B1614826.png)
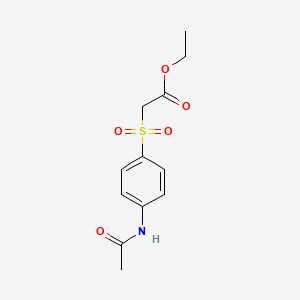
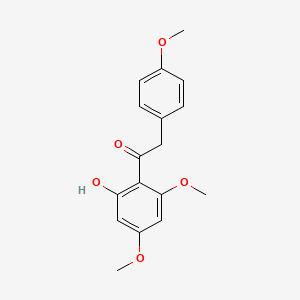
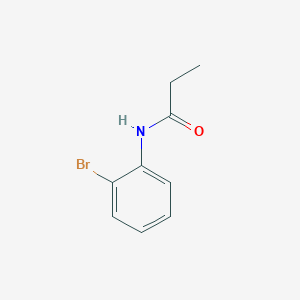
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
